molecular formula C7H8ClN3OS B12855871 2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide

2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12855871
M. Wt: 217.68 g/mol
InChI Key: AMSLGMOBQAKJNR-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-cyclopropyl-[1,3,4]thiadiazol-2-yl)-acetamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring in its structure contributes to its significant pharmacological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(5-cyclopropyl-[1,3,4]thiadiazol-2-yl)-acetamide typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(5-cyclopropyl-[1,3,4]thiadiazol-2-yl)-acetamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, triethylamine, and various oxidizing and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(5-cyclopropyl-[1,3,4]thiadiazol-2-yl)-acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring in its structure allows it to interact with enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-N-(5-cyclopropyl-[1,3,4]thiadiazol-2-yl)-acetamide include:

Uniqueness

The uniqueness of 2-Chloro-N-(5-cyclopropyl-[1,3,4]thiadiazol-2-yl)-acetamide lies in its specific structure, which imparts distinct biological activities and chemical reactivity. Its cyclopropyl group and thiadiazole ring contribute to its stability and interaction with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H8ClN3OS

Molecular Weight

217.68 g/mol

IUPAC Name

2-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C7H8ClN3OS/c8-3-5(12)9-7-11-10-6(13-7)4-1-2-4/h4H,1-3H2,(H,9,11,12)

InChI Key

AMSLGMOBQAKJNR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CCl

Origin of Product

United States

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